Etoposide 3',4'-Quinone
Etoposide 3',4'-Quinone
Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μM) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis.
Brand Name:
Vulcanchem
CAS No.:
105016-65-7
VCID:
VC20799617
InChI:
InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1
SMILES:
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O
Molecular Formula:
C28H28O13
Molecular Weight:
572.5 g/mol
Etoposide 3',4'-Quinone
CAS No.: 105016-65-7
Cat. No.: VC20799617
Molecular Formula: C28H28O13
Molecular Weight: 572.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Etoposide-quinone is a major metabolite of anticancer drug etoposide, which may contribute to the development of secondary acute myeloid leukemias in some etoposide patients. Etoposide-quinone is a covalent poison of human topoisomerase IIb, which induces four times more topoisomerase IIb mediated DNA cleavage than etoposide. Etoposide-quinone is a potent (IC50 = 7 μM) irreversible inhibitor of TCPTP protein tyrosine phosphatase that increases STAT1 tyrosine phosphorylation and contributes to etoposide dependent leukemogenesis. |
|---|---|
| CAS No. | 105016-65-7 |
| Molecular Formula | C28H28O13 |
| Molecular Weight | 572.5 g/mol |
| IUPAC Name | 5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione |
| Standard InChI | InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 |
| Standard InChI Key | SBLYXIKLMHGUJZ-FMEAWWTOSA-N |
| Isomeric SMILES | C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |
| SMILES | CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |
| Canonical SMILES | CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |
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